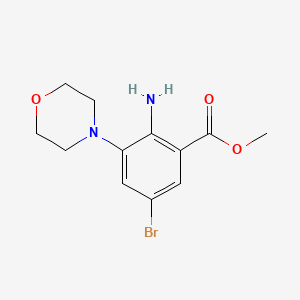

Methyl 2-amino-5-bromo-3-morpholinobenzoate

Description

Methyl 2-amino-5-bromo-3-morpholinobenzoate is a substituted benzoate ester featuring a morpholino group at position 3, an amino group at position 2, and a bromine atom at position 5. For instance, Methyl 5-amino-2-morpholinobenzoate (CAS 4031-84-9) has a molecular formula of C₁₂H₁₆N₂O₃ and a molecular weight of 236.27 g/mol . Introducing a bromine atom at position 5 would increase the molecular weight by ~79.9 g/mol, yielding an estimated molecular weight of ~316.17 g/mol. This compound likely serves as an intermediate in pharmaceutical or agrochemical synthesis due to its reactive sites (amino, bromo, and morpholino groups), which enable further functionalization .

Properties

IUPAC Name |

methyl 2-amino-5-bromo-3-morpholin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O3/c1-17-12(16)9-6-8(13)7-10(11(9)14)15-2-4-18-5-3-15/h6-7H,2-5,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJBYVQHOJBASA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Br)N2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-amino-5-bromo-3-morpholinobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant studies and findings.

Chemical Structure and Properties

This compound can be described structurally as follows:

- Chemical Formula : CHBrNO

- Molecular Weight : 299.13 g/mol

- Functional Groups : The compound features a morpholine ring, an amino group, and a bromo-substituted aromatic system.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance, derivatives of similar structures have demonstrated significant activity against various bacterial strains.

Case Studies and Research Findings

-

Inhibition of Bacterial RNA Polymerase :

- A study explored compounds that inhibit bacterial RNA polymerase, revealing that certain derivatives exhibited antimicrobial activity against Streptococcus pneumoniae with minimal inhibitory concentrations (MICs) significantly lower than those of their parent compounds. This suggests that structural modifications can enhance biological activity .

- Structure-Activity Relationship (SAR) :

- Broad-Spectrum Antibacterial Activity :

The mechanism through which this compound exerts its antibacterial effects is likely linked to its ability to inhibit critical bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription, making them prime targets for antimicrobial agents.

Data Summary

| Compound Name | MIC (μg/mL) | Bacterial Strain | Activity Type |

|---|---|---|---|

| This compound | <0.03125 | Staphylococcus aureus | Broad-spectrum antibacterial |

| C3 derivative | 8 | Streptococcus pneumoniae | Antimicrobial |

| C5 derivative | 4 | Enterococcus faecalis | Antimicrobial |

Toxicity and Safety Profile

While the antimicrobial efficacy is promising, it is essential to evaluate the safety profile of this compound. Preliminary data suggest low toxicity levels in vitro; however, comprehensive toxicological studies are necessary to confirm these findings before clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 5-amino-2-morpholinobenzoate (CAS 4031-84-9)

- Structural Differences: Lacks the bromine atom at position 5 and positions the amino group at position 5 instead of 2.

- Molecular Formula : C₁₂H₁₆N₂O₃ vs. C₁₂H₁₅BrN₂O₃ (estimated for the brominated derivative).

- The amino group at position 2 in the target compound may alter electronic effects on the aromatic ring, influencing reactivity in electrophilic substitutions .

Methyl Salicylate

- Structural Differences: Features a hydroxyl group at position 2 and a methoxy group at position 1 (ortho to the ester), unlike the morpholino and bromine substituents in the target compound.

- Properties: Methyl salicylate is volatile (boiling point ~222°C) and widely used in fragrances. In contrast, the morpholino group in Methyl 2-amino-5-bromo-3-morpholinobenzoate likely reduces volatility and increases polarity, making it more suitable for applications requiring thermal stability or hydrogen bonding .

Brominated Benzoate Derivatives (Hypothetical Analogs)

- Example : Methyl 2-bromo-5-nitrobenzoate.

- Comparison: Bromine at position 2 or 5 affects electronic distribution. Nitro groups are electron-withdrawing, whereas amino groups are electron-donating, leading to divergent reactivity in nucleophilic aromatic substitution.

Physicochemical and Spectroscopic Properties

Table 1: Key Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | Key Functional Groups | IR Signatures (cm⁻¹) |

|---|---|---|---|

| This compound | ~316.17 | Amino, Bromo, Morpholino, Ester | 3300 (N-H), 1700 (C=O), 1100 (C-O-C) |

| Methyl 5-amino-2-morpholinobenzoate | 236.27 | Amino, Morpholino, Ester | 3300 (N-H), 1700 (C=O), 1100 (C-O-C) |

| Methyl Salicylate | 152.15 | Methoxy, Hydroxyl, Ester | 3200 (O-H), 1700 (C=O), 1250 (C-O) |

- Spectroscopic Notes: The morpholino group contributes to strong C-O-C stretching vibrations (~1100 cm⁻¹), while the bromine atom may cause subtle shifts in aromatic ring vibrations due to its electron-withdrawing effect .

Preparation Methods

Preparation of 2-morpholinobenzaldehyde Intermediate

- Reagents: 2-fluorobenzaldehyde, morpholine, potassium carbonate

- Solvent: N,N-Dimethylformamide (DMF)

- Conditions: Stirring at 100 °C for 15 hours

- Process: Potassium carbonate acts as a base to facilitate nucleophilic aromatic substitution of fluorine by morpholine on 2-fluorobenzaldehyde.

- Workup: Dilution with water, extraction with ethyl acetate, washing with saturated ammonium chloride, drying, and concentration.

- Purification: Flash chromatography yields 2-morpholinobenzaldehyde as a yellow oil with approximately 75% yield.

Bromination at the 5-Position

- Bromination is typically performed on the morpholinobenzaldehyde intermediate or its derivatives using selective brominating agents like N-bromosuccinimide (NBS) or bromine under controlled temperature to avoid polybromination.

- The regioselectivity is influenced by the directing effects of the amino and morpholino groups.

Amination to Introduce the 2-Amino Group

- Amination can be achieved by reduction of a nitro precursor or direct substitution reactions.

- In some protocols, the amino group is introduced prior to bromination to ensure regioselectivity.

- Catalytic hydrogenation or other reducing agents can be used for nitro group reduction.

Esterification to Form the Methyl Ester

- If the starting material is a carboxylic acid, esterification with methanol under acidic conditions (e.g., sulfuric acid catalyst) is employed.

- Alternatively, this compound can be synthesized by methylation of the corresponding acid chloride with methanol.

Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Morpholine substitution | 2-fluorobenzaldehyde, morpholine, K2CO3, DMF, 100 °C, 15 h | 75 | Nucleophilic aromatic substitution |

| Bromination | NBS or Br2, controlled temperature | 60-80 | Regioselective bromination at 5-position |

| Amination | Reduction of nitro precursor or direct amination | 70-85 | Catalytic hydrogenation or substitution |

| Esterification | Methanol, acid catalyst, reflux | 80-90 | Formation of methyl ester |

Advanced Preparation via Photodecarbonylation (Alternative Method)

A novel catalyst-free photodecarbonylation method has been reported for ortho-amino benzaldehyde derivatives, which could be adapted for morpholinobenzoate intermediates:

- Procedure: Irradiation of 2-morpholinobenzaldehyde under 425 nm LED light in DMPU solvent under argon atmosphere for 6 hours.

- Outcome: Efficient transformation with 75% yield of the target compound or intermediate.

- Advantages: Avoids use of metal catalysts, mild conditions, and potential for high selectivity.

Analytical and Characterization Data

- NMR Spectroscopy: ^1H and ^13C NMR confirm the structure and substitution pattern.

- High-Resolution Mass Spectrometry (HRMS): Confirms the molecular weight and purity.

- Melting Point: Provides physical property data for solid derivatives.

- Chromatography: Flash chromatography is used for purification, ensuring high purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 2-fluorobenzaldehyde | Morpholine, K2CO3, DMF, 100 °C, 15 h | 75 | Straightforward, high yield | Requires high temperature |

| Bromination | Morpholinobenzaldehyde | NBS or Br2, controlled temperature | 60-80 | Selective bromination | Possible polybromination |

| Amination | Nitro precursor or halide | Catalytic hydrogenation or substitution | 70-85 | Efficient amination | Additional reduction step |

| Esterification | Carboxylic acid or acid chloride | Methanol, acid catalyst, reflux | 80-90 | High yield methyl ester formation | Acid-sensitive groups may react |

| Photodecarbonylation (Novel) | 2-morpholinobenzaldehyde | 425 nm LED, DMPU, argon, 6 h | 75 | Catalyst-free, mild conditions | Requires photochemical setup |

This detailed synthesis overview of this compound highlights the multi-step preparation involving morpholine substitution, bromination, amination, and esterification. The inclusion of novel photodecarbonylation methods offers alternative routes with potential green chemistry benefits. The procedures are supported by comprehensive analytical data ensuring the compound’s structural integrity and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.